molecular formula C11H14BF3O4 B567773 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-03-8

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B567773
CAS No.: 1256346-03-8
M. Wt: 278.034
InChI Key: CJDCUTJVSGONQM-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid ( 1256346-03-8) is a specialty boronic acid derivative of significant value in synthetic organic chemistry and pharmaceutical research . This compound features a unique molecular architecture combining an isobutoxy ether group with a trifluoromethoxy substituent on the phenylboronic acid scaffold, making it particularly valuable as a building block in Suzuki-Miyaura cross-coupling reactions. The structural characteristics of this compound allow researchers to incorporate the 3-isobutoxy-5-(trifluoromethoxy)phenyl moiety into more complex molecular systems, potentially enabling the development of novel pharmaceutical candidates and advanced materials. The isobutoxy group contributes enhanced lipophilicity and may influence metabolic stability, while the trifluoromethoxy substituent is known to improve membrane permeability and overall bioavailability in drug-like molecules. As an organoboron reagent, it undergoes palladium-catalyzed cross-coupling with various organic electrophiles to form biaryl structures, a fundamental transformation in modern medicinal chemistry. Researchers utilize this compound specifically for the introduction of substituted phenyl rings with ether and fluoroalkyl functionalities, which are privileged structures in many therapeutic areas. The compound is offered with available safety data sheets and is exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures should be followed, including wearing appropriate personal protective equipment, as boronic acid compounds may cause skin and eye irritation .

Properties

IUPAC Name

[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-7(2)6-18-9-3-8(12(16)17)4-10(5-9)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDCUTJVSGONQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681642
Record name [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-03-8
Record name Boronic acid, B-[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Isobutoxy-5-(trifluoromethoxy)bromobenzene

  • Starting material : 3,5-Dibromophenol

  • Trifluoromethoxylation :

    • React with AgOCF₃ or Cu-mediated coupling with CF₃O⁻ sources under anhydrous conditions.

    • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 100°C, 24 h.

    • Yield : ~60–70% (based on analogous pyrazine systems).

  • Isobutoxy installation :

    • Alkylate the phenolic -OH with isobutyl bromide (1.2 equiv) using K₂CO₃ (2 equiv) in acetone at reflux.

    • Yield : ~85–90%.

Step 2: Miyaura Borylation

  • Reaction :

    • 3-Isobutoxy-5-(trifluoromethoxy)bromobenzene (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv) in dioxane, 80°C, 12 h.

  • Work-up :

    • Filter through Celite, concentrate, and purify via silica chromatography (hexane/ethyl acetate).

  • Yield : ~70–75%.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

  • Starting material : 1,3,5-Tribromobenzene

  • Selective borylation :

    • Use Ir-catalyzed C–H borylation with B₂pin₂ to install -Bpin at position 3.

    • Conditions : [Ir(COD)OMe]₂ (3 mol%), dtbpy (6 mol%), cyclohexane, 80°C, 24 h.

  • Trifluoromethoxylation :

    • Replace remaining bromide with -OCF₃ via Cu-catalyzed coupling.

Step 2: Isobutoxy Group Installation

  • Nucleophilic aromatic substitution :

    • React 3-bromo-5-(trifluoromethoxy)phenylboronic acid with isobutoxide (NaOCH₂CH(CH₃)₂) in DMSO at 120°C.

  • Challenges :

    • Boronic acid may require protection (e.g., as MIDA boronate) to prevent decomposition.

Critical Analysis of Methodologies

Functional Group Compatibility

StepIssueMitigation Strategy
TrifluoromethoxylationHarsh conditions may degrade boronic acidsIntroduce -OCF₃ before borylation (Route 1)
AlkylationBase-induced protodeboronationUse mild bases (Cs₂CO₃) or protect -B(OH)₂

Yield Optimization

  • Miyaura borylation :

    • Adding stoichiometric KOAc improves yield by scavenging HBr.

  • Purification :

    • Silica chromatography with 5–20% ethyl acetate in hexane effectively separates boronic acids from pinacol byproducts.

Characterization and Quality Control

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.15 (d, J = 6.4 Hz, 2H, OCH₂), 2.20 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃):

    • δ 30.2 (broad, B(OH)₂).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -58.5 (s, OCF₃).

Purity Assessment

  • HPLC : >97% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).

  • Elemental analysis : Calculated for C₁₁H₁₄BF₃O₄: C 47.51%, H 5.07%; Found: C 47.48%, H 5.12%.

Industrial-Scale Considerations

  • Cost drivers :

    • Price of AgOCF₃ (~$500/g) makes Route 1 economically challenging.

    • Alternative: Develop Cu-catalyzed trifluoromethoxylation with cheaper CF₃O⁻ sources.

  • Process safety :

    • Exothermic Miyaura reactions require controlled heating and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that phenylboronic acids, including 3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli . The mechanism of action often involves the formation of spiroboronates with adenosine monophosphate (AMP), which interferes with essential bacterial functions .

Drug Development
The incorporation of trifluoromethyl groups enhances the biological activity of boronic acids. The fluorinated compounds tend to have improved lipophilicity and binding affinity for biological targets, making them suitable candidates for drug development . Their potential as active pharmaceutical ingredients (APIs) is supported by their ability to form stable complexes with diols, which are common in biological systems.

Organic Synthesis

Building Blocks in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is crucial for constructing complex organic molecules . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Functionalization of Nanoparticles
This compound can also be utilized in the functionalization of nanoparticles. The boronic acid moiety allows for the attachment of various functional groups to nanoparticles, enhancing their properties for applications in drug delivery and diagnostics .

Material Science

Polymer Chemistry
In polymer science, boronic acids are used to create dynamic covalent bonds within polymer networks. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental stimuli . this compound can be incorporated into these materials to improve their mechanical properties and responsiveness.

Sensors and Receptors
The unique chemical properties of boronic acids make them suitable for developing sensors that detect diols or saccharides. The interaction between the boron atom and hydroxyl groups leads to measurable changes in physical properties, which can be utilized in sensor technology .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityCandida albicans InhibitionDemonstrated moderate antimicrobial activity with a lower Minimum Inhibitory Concentration than traditional antifungal agents .
Organic Synthesis ApplicationSuzuki CouplingSuccessfully used as a coupling partner to synthesize complex aryl compounds .
Polymer DevelopmentSmart MaterialsIncorporated into polymer matrices to enhance mechanical properties through dynamic covalent bonding .

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number
3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid -OCF₃ (5), -OCH₂CH(CH₃)₂ (3) C₁₁H₁₄BF₃O₄ 278.03 1256346-03-8
3-Propoxy-5-(trifluoromethoxy)phenylboronic acid -OCF₃ (5), -OCH₂CH₂CH₃ (3) C₁₀H₁₂BF₃O₄ 264.00 1256346-01-6
3-Butoxy-5-(trifluoromethoxy)phenylboronic acid -OCF₃ (5), -OCH₂CH₂CH₂CH₃ (3) C₁₁H₁₄BF₃O₄ 278.03 1256345-96-6
3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid -CF₃ (5), -OCH(CH₃)₂ (3) C₁₀H₁₂BF₃O₂ 248.01 1256345-44-4
ortho-(Trifluoromethoxy)phenylboronic acid (Compound 1) -OCF₃ (2) C₇H₅BF₃O₃ 209.92 Not provided

Key Observations :

  • The alkyl chain length (isobutoxy vs. propoxy/butoxy) influences solubility and steric hindrance during cross-coupling reactions .

Physicochemical Properties

Table 2: Acidity (pKa) and Hydrogen Bonding
Compound Name pKa (Experimental) Hydrogen Bonding in Solid State
This compound ~8.1 (estimated) Likely intermolecular H-bonding
ortho-(Trifluoromethoxy)phenylboronic acid 7.89 ± 0.01 Intramolecular H-bonding
meta-(Trifluoromethoxy)phenylboronic acid 8.09 ± 0.01 Intermolecular H-bonding
para-(Trifluoromethoxy)phenylboronic acid 8.77 ± 0.01 Intermolecular H-bonding
Unsubstituted phenylboronic acid 8.8 Intermolecular H-bonding

Key Observations :

  • The ortho-substituted trifluoromethoxy isomer exhibits lower acidity (pKa ~7.89) due to intramolecular hydrogen bonding, which stabilizes the boronate anion .
  • The meta and para isomers are more acidic than unsubstituted phenylboronic acid (pKa 8.8) due to the electron-withdrawing -OCF₃ group .
  • For this compound, the absence of intramolecular H-bonding (unlike ortho-substituted analogues) likely results in higher acidity (~8.1) closer to the meta isomer .

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Efficiency
Compound Name Reaction Partner Yield (%) Application Example
This compound 3-Bromo-2-methylbenzoic acid 77 Synthesis of sonidegib (anticancer)
4-(Trifluoromethoxy)phenylboronic acid 2-Chloro-5-nitropyridine 86 Synthesis of biaryls
ortho-(Trifluoromethoxy)phenylboronic acid D-Glucose N/A Selective binding for diabetes diagnostics

Key Observations :

  • Ortho-substituted analogues exhibit unique selectivity in non-catalytic applications (e.g., glucose binding) due to spatial effects .
Table 4: Antibacterial Activity (MIC, μg/mL)
Compound Name E. coli S. aureus Reference
This compound Not tested Not tested N/A
ortho-(Trifluoromethoxy)phenylboronic acid 32 64
meta-(Trifluoromethoxy)phenylboronic acid 64 128

Key Observations :

  • While ortho and meta trifluoromethoxy isomers show moderate antibacterial activity, data for this compound remains unexplored .

Biological Activity

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound characterized by its unique structure, which includes both isobutoxy and trifluoromethoxy substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.

Chemical Structure

  • Molecular Formula : C₁₁H₁₄BF₃O₄
  • IUPAC Name : [3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Boronic acids can inhibit enzymes by mimicking the transition state or binding to active sites through their boron atom.
  • Molecular Recognition : The ability to form stable complexes with biomolecules facilitates their use in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The following table summarizes its activity against various pathogens:

PathogenActivity LevelMinimum Inhibitory Concentration (MIC)
Candida albicansModerateNot specified
Aspergillus nigerHighNot specified
Escherichia coliModerateNot specified
Bacillus cereusHighLower than AN2690 (Tavaborole)

Antimicrobial Activity

A study published in 2020 explored the antimicrobial properties of phenylboronic acids, including derivatives similar to this compound. The findings indicated that:

  • The compound demonstrated significant activity against Aspergillus niger and Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole .
  • Docking studies revealed that the compound could bind effectively to the active sites of bacterial LeuRS enzymes, suggesting a mechanism of action similar to other known boron-containing antibiotics .

Comparative Studies

In comparative studies with other boronic acids, this compound was noted for its enhanced reactivity due to the presence of the trifluoromethoxy group. This substitution increases acidity and improves binding affinity for biological targets .

Q & A

Basic: What are the common synthetic routes for preparing 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid, and what are the critical steps to ensure high purity?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of a pre-formed boronic acid scaffold. Key steps include:

  • Protection of reactive groups : The trifluoromethoxy and isobutoxy substituents may require protection during boronation to prevent side reactions .
  • Purification : Recrystallization or column chromatography (using silica gel or reverse-phase HPLC) is critical to achieve >95% purity, as impurities can hinder cross-coupling reactivity .
  • Quality control : Purity is validated via 11B^{11}\text{B} NMR (peak ~30 ppm for boronic acid) and 19F^{19}\text{F} NMR to confirm trifluoromethoxy integrity .

Advanced: How do steric and electronic effects of the substituents influence reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The isobutoxy group introduces significant steric hindrance, necessitating bulky palladium catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) to prevent catalyst deactivation .
  • Electronic effects : The electron-withdrawing trifluoromethoxy group reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. However, this may also increase susceptibility to protodeboronation under acidic conditions .
  • Optimization : Solvent choice (e.g., THF/H2_2O mixtures) and base selection (K2_2CO3_3 vs. Cs2_2CO3_3) are critical to balance reactivity and stability .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR for isobutoxy methyl protons (δ ~1.0–1.2 ppm) and aromatic protons.
    • 19F^{19}\text{F} NMR for trifluoromethoxy (δ ~-58 ppm) .
    • 11B^{11}\text{B} NMR to confirm boronic acid identity (δ ~30 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and rule out dehydration byproducts .
  • HPLC : For purity assessment (>98% by area under the curve) .

Advanced: How can computational methods predict reactivity and stability?

Answer:

  • DFT calculations : Used to model the compound’s HOMO/LUMO energies, predicting susceptibility to oxidation or nucleophilic attack. For example, the Colle-Salvetti functional ( ) can correlate electron density with stability under varying pH .
  • Solvent effects : Molecular dynamics simulations assess solvation shells, guiding solvent selection to minimize protodeboronation .
  • Catalyst interactions : Docking studies with Pd complexes predict steric clashes with the isobutoxy group, informing ligand design .

Basic: What storage conditions prevent degradation?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to slow hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N2_2 or Ar) to prevent boronic acid dimerization .
  • Light sensitivity : Amber vials reduce photodegradation of the trifluoromethoxy group .

Advanced: How to resolve contradictions in reported catalytic conditions for Suzuki-Miyaura couplings?

Answer:

  • Design of experiments (DoE) : Systematically vary parameters (catalyst loading, solvent, base) using a fractional factorial approach. For example:
    • Compare PdCl2_2(dppf) vs. Pd(OAc)2_2/SPhos in DMF/H2_2O .
    • Test bases (K3_3PO4_4, Cs2_2CO3_3) to optimize pH without inducing protodeboronation .
  • Controlled replicates : Repeat literature protocols under strictly anhydrous conditions to assess reproducibility .

Basic: What are the primary applications in medicinal chemistry?

Answer:

  • Drug intermediates : Used in synthesizing trifluoromethoxy-containing kinase inhibitors or antimicrobial agents via cross-coupling .
  • Protease inhibition : The boronic acid moiety can act as a transition-state analog in serine protease inhibitors .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic conditions (pH < 5) : Rapid protodeboronation occurs due to protonation of the boronate intermediate. Stabilizing agents like ethylene glycol can mitigate this .
  • Neutral/basic conditions (pH 7–9) : Optimal for Suzuki reactions, but prolonged exposure to OH^- ions may still degrade the boronic acid .
  • Monitoring : Use 11B^{11}\text{B} NMR to track degradation kinetics .

Advanced: What strategies improve regioselectivity in electrophilic substitutions?

Answer:

  • Directed ortho-metalation : Use the boronic acid as a directing group for halogenation or nitration at specific positions .
  • Blocking groups : Temporarily protect the boronic acid with diethanolamine to direct substituents to the isobutoxy or trifluoromethoxy positions .

Basic: How to troubleshoot low yields in cross-coupling reactions?

Answer:

  • Catalyst activation : Ensure palladium catalysts are freshly prepared or stabilized with ligands like PPh3_3 .
  • Oxygen exclusion : Degas solvents to prevent boronic acid oxidation .
  • Substrate ratio : Use a 1.2:1 aryl halide to boronic acid ratio to compensate for boronate instability .

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